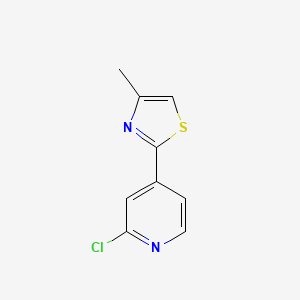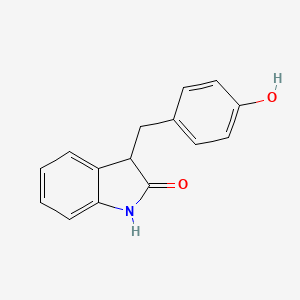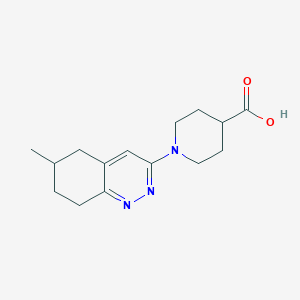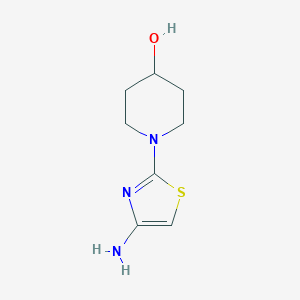
1-Isobutyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid is a complex organic compound with a unique structure that combines a pyrazole ring with a pyridine moiety
Métodos De Preparación
The synthesis of 1-Isobutyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid involves several steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the pyridine moiety. The synthetic routes often involve the use of reagents such as hydrazine, isobutyl bromide, and pyridine-4-carboxaldehyde. Reaction conditions may include refluxing in solvents like ethanol or methanol, with catalysts such as acetic acid or sulfuric acid to facilitate the reactions.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Análisis De Reacciones Químicas
1-Isobutyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Isobutyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Isobutyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway. The pathways involved may include signal transduction, gene expression, and cellular metabolism.
Comparación Con Compuestos Similares
1-Isobutyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds have similar structural features and biological activities, including analgesic and antihypoxic effects.
Amino-indolyl-substituted imidazolyl-pyrimidines: These compounds are used as medicaments for treating diseases like asthma and rheumatoid arthritis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17N3O3 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-5-(pyridin-4-ylmethoxy)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H17N3O3/c1-10(2)8-17-13(12(7-16-17)14(18)19)20-9-11-3-5-15-6-4-11/h3-7,10H,8-9H2,1-2H3,(H,18,19) |
Clave InChI |
JVXQBZMINURYTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C(=C(C=N1)C(=O)O)OCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















